molecular formula C17H20Cl2N4 B3822896 {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride

{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride

Cat. No. B3822896
M. Wt: 351.3 g/mol
InChI Key: SCFOJJPWUXBKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in research. It is a triazole derivative that has been synthesized for use in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of GABA-A receptors, leading to increased inhibitory neurotransmission in the brain. This effect is responsible for the anxiolytic, sedative, and anticonvulsant properties of benzodiazepines.
Biochemical and Physiological Effects:
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has been shown to have a range of biochemical and physiological effects. Its binding to GABA-A receptors leads to increased inhibitory neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is its selectivity for the benzodiazepine site on GABA-A receptors. This makes it a useful tool for studying the function of GABA-A receptors and their role in various physiological and pathological processes. However, one limitation of {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is its potential for non-specific binding to other targets. This can lead to off-target effects and limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride in research. One area of interest is in the study of the role of GABA-A receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Another area of interest is in the development of new compounds that selectively target different subtypes of GABA-A receptors. Additionally, the use of {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride in combination with other compounds may lead to the development of new treatments for various neurological disorders.

Scientific Research Applications

{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has been used in a variety of scientific research applications. One of the most common uses is in the study of GABA-A receptors. GABA-A receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the brain. {2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has been shown to selectively bind to the benzodiazepine site on GABA-A receptors and enhance their activity. This makes it a useful tool for studying the function of GABA-A receptors and their role in various physiological and pathological processes.

properties

IUPAC Name

2-(3-benzhydryl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4.2ClH/c18-12-11-15-19-17(21-20-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,16H,11-12,18H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFOJJPWUXBKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=N3)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Reactant of Route 2
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Reactant of Route 3
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Reactant of Route 4
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Reactant of Route 5
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride

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